molecular formula C8H8O4S B2822409 2-(THIOPHEN-2-YL)BUTANEDIOIC ACID CAS No. 100786-87-6

2-(THIOPHEN-2-YL)BUTANEDIOIC ACID

Cat. No.: B2822409
CAS No.: 100786-87-6
M. Wt: 200.21
InChI Key: VYDKFRVOLSJYBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(THIOPHEN-2-YL)BUTANEDIOIC ACID is an organic compound that features a thiophene ring attached to a butanedioic acid moiety Thiophene is a five-membered aromatic ring containing one sulfur atom, which imparts unique chemical properties to the compound

Chemical Reactions Analysis

Types of Reactions: 2-(THIOPHEN-2-YL)BUTANEDIOIC ACID undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the thiophene ring can yield dihydrothiophene derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst are common.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiophene derivatives.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 2-(THIOPHEN-2-YL)BUTANEDIOIC ACID depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. For example, thiophene derivatives have been shown to inhibit enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The sulfur atom in the thiophene ring can also participate in redox reactions, contributing to the compound’s biological activity.

Comparison with Similar Compounds

    Thiophene: The parent compound, a simple five-membered ring with one sulfur atom.

    2,5-Dimethylthiophene: A thiophene derivative with methyl groups at positions 2 and 5.

    Thiophene-2-carboxylic acid: A thiophene ring with a carboxylic acid group at position 2.

Comparison: 2-(THIOPHEN-2-YL)BUTANEDIOIC ACID is unique due to the presence of both a thiophene ring and a butanedioic acid moiety. This combination imparts distinct chemical properties, such as enhanced acidity and the ability to participate in a wider range of chemical reactions compared to simpler thiophene derivatives . Additionally, the butanedioic acid moiety provides opportunities for further functionalization, making the compound versatile for various applications.

Properties

IUPAC Name

2-thiophen-2-ylbutanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4S/c9-7(10)4-5(8(11)12)6-2-1-3-13-6/h1-3,5H,4H2,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYDKFRVOLSJYBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.